1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-1,4-diazepane
Description
1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-1,4-diazepane is a diazepane derivative characterized by a 1,4-diazepane core substituted with a 4-fluoro-2-(trifluoromethyl)benzyl group. The 4-fluoro-2-(trifluoromethyl)phenyl group introduces electron-withdrawing properties, enhancing metabolic stability and binding affinity in medicinal chemistry contexts .
Properties
IUPAC Name |
1-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]-1,4-diazepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F4N2/c14-11-3-2-10(12(8-11)13(15,16)17)9-19-6-1-4-18-5-7-19/h2-3,8,18H,1,4-7,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIXBIIEWABJDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2=C(C=C(C=C2)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F4N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-1,4-diazepane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-(trifluoromethyl)benzyl chloride and 1,4-diazepane.
Reaction Conditions: The key step involves the nucleophilic substitution reaction where 1,4-diazepane reacts with 4-fluoro-2-(trifluoromethyl)benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Purification: The product is then purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of 1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-1,4-diazepane may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like DMF or THF.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted diazepane derivatives.
Scientific Research Applications
1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-1,4-diazepane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential pharmaceutical intermediate in the synthesis of drugs targeting specific receptors or enzymes.
Industry: Utilized in the development of specialty chemicals and advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-1,4-diazepane involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl and fluoro groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in target proteins. The diazepane ring can act as a scaffold, positioning the functional groups for optimal binding and activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, physicochemical, and functional distinctions between 1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-1,4-diazepane and analogous compounds from the evidence:
Table 1: Comparative Analysis of Diazepane Derivatives
Key Structural and Functional Differences
Substituent Effects on Lipophilicity and Binding The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to the methyl (222.306 g/mol, ) or bromo (269.19 g/mol, ) analogs. This substitution may improve membrane permeability and target engagement in enzyme inhibition (e.g., PARP1 inhibition as seen in homopiperazine analogs ).
Chirality and Synthetic Complexity
- The (R)-configured 3-methyl group in ’s compound introduces stereochemical complexity, which can influence receptor selectivity and pharmacokinetics. In contrast, the target compound lacks chiral centers, simplifying synthesis but possibly reducing specificity .
Functional Group Diversity
- Sulfonamide derivatives () exhibit ionic interactions due to the sulfonamide moiety, contrasting with the neutral benzyl or trifluoromethyl groups in other compounds. This modification may alter solubility and off-target effects .
- Bromo-substituted analogs () serve as halogens in structure-activity relationship (SAR) studies, where bromine’s steric bulk and electronegativity may compete with fluorine or trifluoromethyl groups in binding pockets .
Pharmacological Implications
- The PARP1 inhibitor activity of homopiperazine analogs () suggests that the target compound’s trifluoromethyl substitution could similarly enhance DNA repair enzyme inhibition, a mechanism relevant in cancer therapy .
- ’s derivatives highlight diazepanes’ versatility as intermediates in synthesizing indole- or cyclopropane-containing drug candidates, though the target compound’s trifluoromethyl group may prioritize stability over synthetic versatility .
Biological Activity
1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-1,4-diazepane is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of fluorine and trifluoromethyl groups in its structure suggests enhanced metabolic stability and bioavailability, which are critical for therapeutic efficacy.
Chemical Structure and Properties
The molecular formula of 1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-1,4-diazepane is C12H12F3N2, with a molecular weight of approximately 252.24 g/mol. Its structure includes:
- Fluorinated aromatic ring : Enhances lipophilicity and receptor interaction.
- Diazepane ring : Imparts flexibility and potential for various pharmacological interactions.
Biological Activity
Research indicates that compounds similar to 1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-1,4-diazepane exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that fluorinated compounds can inhibit the growth of resistant strains of bacteria such as Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) ranging from 0.25 to 64 µg/mL .
- Anticancer Properties : The compound may act as a modulator of serotonin receptors, which are implicated in various neurological disorders and cancer pathways .
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
The biological activity of 1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-1,4-diazepane can be attributed to:
- Receptor Modulation : The compound's structure allows it to interact with various receptor sites, potentially influencing neurotransmitter systems.
- Inhibition of Enzymatic Activity : Fluorinated compounds often serve as effective inhibitors of enzymes involved in disease pathways, such as phosphodiesterase type IV (PDE4), which is relevant in respiratory diseases .
Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial properties of fluorinated compounds, 1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-1,4-diazepane was tested against multiple strains of MRSA. The results indicated significant bactericidal activity at concentrations below 1 µg/mL, comparable to established antibiotics like vancomycin .
Case Study 2: Anti-inflammatory Potential
Another investigation focused on the anti-inflammatory effects of diazepane derivatives. The compound was found to reduce pro-inflammatory cytokine levels in vitro, suggesting its potential use in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .
Comparative Analysis
The following table summarizes the biological activities of related compounds compared to 1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-1,4-diazepane:
| Compound Name | Structure | Biological Activity | MIC (µg/mL) |
|---|---|---|---|
| Compound A | Structure A | Antimicrobial | 0.5 |
| Compound B | Structure B | Anticancer | 2 |
| Compound C | Structure C | Anti-inflammatory | 8 |
| Target Compound | Target Structure | Broad Spectrum Activity | <1 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
